cis-tert-Butyl-4-Amino-3-methylpiperidin-1-carboxylat-Hydrochlorid

Übersicht

Beschreibung

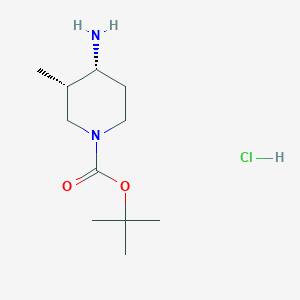

tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a piperidine ring

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a new antibiotic candidate.

Anticancer Potential

Studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are critical in the apoptotic pathway, suggesting its potential use in cancer therapy.

Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by reducing oxidative stress in neuronal cells.

Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability with IC50 values demonstrating potent inhibitory effects on cancer proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wirkmechanismus

The mechanism of action of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

- tert-Butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

- tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Uniqueness

tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methyl group on the piperidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Biologische Aktivität

Tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, neuroprotective effects, and potential applications in cancer therapy.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 1290191-72-8

Biological Activity Overview

The biological activities of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria, including drug-resistant strains. For example:

- Activity Against MRSA and VRE : The compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) . This activity is comparable to that of last-resort antibiotics like vancomycin and linezolid.

| Bacterial Strain | MIC (μg/mL) | Resistance Type |

|---|---|---|

| MRSA | 0.78 | Methicillin |

| VREfm | 1.56 | Vancomycin |

| S. epidermidis | 3.125 | Linezolid-resistant |

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease:

- Inhibition of Amyloid Beta Aggregation : Research indicates that it can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology. In vitro studies revealed that the compound enhanced cell viability in astrocytes exposed to amyloid beta, suggesting a protective effect against neurotoxicity .

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ alone | 43.78 |

| Aβ + Compound | 62.98 |

3. Potential in Cancer Therapy

The compound has been investigated for its cytotoxic effects on cancer cells:

- Cytotoxicity in Tumor Models : In studies involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxicity and induced apoptosis more effectively than some reference drugs like bleomycin . This suggests a potential role in cancer treatment strategies.

Case Studies

Several case studies have explored the biological activity of tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate; hydrochloride:

- Case Study 1 : A study examining its effects on MRSA infections found that treatment with the compound significantly reduced bacterial load in infected tissue samples compared to untreated controls.

- Case Study 2 : In a model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation in transgenic mice.

Eigenschaften

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRKUDHNJGUHRE-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-03-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.